5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the indoline-1-carbonyl modification of a benzyl-substituted pyrazolo[4,3-c]pyridine scaffold. Researchers have developed efficient protocols to achieve high yields in the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . These derivatives have been evaluated for their anticancer activity against various cell lines.
Chemical Reactions Analysis
- Hydromethylation : Utilizing a radical approach, protodeboronation of alkyl boronic esters can lead to formal anti-Markovnikov alkene hydromethylation .
Future Directions
: Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide DerivativesIntechOpen. : Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science.
Properties
IUPAC Name |
5-benzyl-7-(2,3-dihydroindole-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c33-27(31-16-15-21-11-7-8-14-25(21)31)23-18-30(17-20-9-3-1-4-10-20)19-24-26(23)29-32(28(24)34)22-12-5-2-6-13-22/h1-14,18-19H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMQNJTLSVLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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